N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazole family, a class of nitrogen-sulfur heterocycles known for diverse pharmacological activities, including anticancer, enzyme inhibition, and antimicrobial effects . The structure features:
- A 4-fluorophenyl substituent at position 6 of the imidazo[2,1-b]thiazole core.
- A carboxamide group at position 3, linked to a 4-acetamidophenyl moiety.
The 4-fluorophenyl group enhances metabolic stability and lipophilicity, while the acetamidophenyl side chain may influence target binding selectivity .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c1-12(26)22-15-6-8-16(9-7-15)23-19(27)18-11-28-20-24-17(10-25(18)20)13-2-4-14(21)5-3-13/h2-11H,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXQPSOXKZMRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b]thiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the acetamidophenyl group: This step involves the acylation of the imidazo[2,1-b]thiazole core with an acetamidophenyl derivative.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced into the imidazo[2,1-b]thiazole core.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as an inhibitor of specific biological targets, making it useful in biochemical studies.
Medicine: It has been evaluated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects. Molecular docking and dynamics studies have been conducted to understand the binding patterns and stability of the protein-ligand complexes formed by this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations in imidazo[2,1-b]thiazole derivatives include modifications at positions 3, 5, 6, and the aryl substituents. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Analogues
Key Observations:
- Substituent Position and Bioactivity : The 4-fluorophenyl group in the target compound and BI72427 contrasts with the 4-chlorophenyl in 5f and 5l. Chlorine’s higher electronegativity may improve target binding in 5l, contributing to its potent VEGFR2 inhibition .
- Melting Points and Stability : Compounds with chlorophenyl groups (e.g., 5f) exhibit higher melting points (>200°C), suggesting greater crystallinity and stability compared to fluorophenyl derivatives .
Biological Activity
N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 394.4 g/mol
- CAS Number : 1049450-58-9
The structure features an imidazo[2,1-b][1,3]thiazole core which is known for its various biological activities. The incorporation of both acetyl and fluorophenyl groups enhances its potential applications in medicinal chemistry .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Research indicates that this compound may inhibit key enzymes or receptors involved in various signaling pathways.
Key Mechanisms:
- Inhibition of Focal Adhesion Kinase (FAK) : Compounds similar to this imidazo-thiazole derivative have shown to inhibit FAK phosphorylation, which is significant in cancer progression and metastasis .
- Antiproliferative Effects : Studies have demonstrated that the compound exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
Anticancer Properties
This compound has been evaluated for its anticancer properties. In vitro studies have shown promising results:
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MesoII | 0.59 | Inhibition of phospho-FAK |
| STO | 2.81 | Induction of apoptosis and cell cycle arrest |
These results indicate that the compound can effectively reduce cell viability in mesothelioma cells through mechanisms involving FAK modulation and apoptosis induction .
Other Biological Activities
Beyond anticancer effects, this compound also exhibits:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.
- Anti-inflammatory Effects : The thiazole moiety contributes to anti-inflammatory activities observed in certain assays .
Case Studies
A notable study explored the efficacy of this compound in combination with gemcitabine for treating pancreatic cancer. The findings indicated that this compound enhanced the antiproliferative effects of gemcitabine by increasing the expression of the human equilibrative nucleoside transporter-1 (hENT-1), which is crucial for gemcitabine transport into cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
